4-(2-Aminoethyl)-2,6-dimethoxyphenol
Overview
Description
4-(2-Aminoethyl)-2,6-dimethoxyphenol is a natural product found in Senegalia berlandieri, Vachellia rigidula, and other organisms with data available.
Scientific Research Applications
Enzymatic Modification and Antioxidant Properties
- Enzymatic Modification for Higher Antioxidant Capacity : 2,6-Dimethoxyphenol has been studied for its potential as an antioxidant compound. Laccase-mediated oxidation in aqueous-organic media has been used to produce compounds with higher antioxidant capacity than the starting substrate. The main product, a symmetrical dimer, demonstrated approximately double the antioxidant capacity in standard assays (Adelakun et al., 2012).
Multicopper Proteins and Oxidase Activity
- Dimethoxyphenol Oxidase Activity of Multicopper Proteins : Research has shown that 2,6-Dimethoxyphenol is a versatile substrate for various multicopper proteins, including those from different microorganisms like Pyricularia oryzae laccase and mammalian ceruloplasmin. This activity aids in studying multiple functions of such proteins across various microorganisms (Solano et al., 2001).
Solid-Phase Synthesis Applications
- Synthesis of Linkers and Resins : 4-Formyl-3,5-dimethoxyphenol, a related compound, is a key intermediate in preparing acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides. This has implications in the field of combinatorial chemistry (Jin et al., 2001).
Bio-Oil Upgrading
- Bio-Oil Upgrading : The conversion of oxygenated compounds in bio-oils over equilibrium FCC catalysts was studied using 2,6-dimethoxyphenol. This research contributes to understanding how bio-oils, which include phenols and aromatic ethers, can be processed and upgraded (Bertero & Sedran, 2013).
Antioxidant Synthesis
- Synthesis and Antioxidant Ability of Derivatives : Studies on the synthesis of new derivatives containing 2,6-dimethoxyphenol have shown significant antioxidant abilities, contributing to the development of novel compounds with potential applications in various fields (Hussain, 2016).
Mechanism of Action
Target of Action
Similar compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) have been found to target carbonic anhydrase 2 .
Mode of Action
Aebsf, a compound with a similar structure, has been reported to prevent the activation of the o2 generating nadph oxidase in both intact stimulated macrophages and in cell-free systems .
Biochemical Pathways
It is an organic chemical of the catecholamine and phenethylamine families . Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process .
Pharmacokinetics
A compound with a similar structure, 4-(2-aminoethyl)aniline, has properties such as a boiling point of 103 °c/03 mmHg, a melting point of 28-31 °C, and a density of 1034 g/mL at 25 °C .
Result of Action
A compound with a similar structure, 2,4-dab, has been found to reduce larval viability by approximately 50% at 6 days post fertilization .
Properties
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVPPMXWQFCRSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336469 | |
Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-00-5 | |
Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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